Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate

Lipophilicity Lead Optimization ADME Prediction

tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate (CAS 2416234-34-7) is a specialized organosulfur compound classified as an N-Boc-protected sulfonimidoyl (sulfoximine) ethyl carbamate. With a molecular formula of C9H20N2O4S and a molecular weight of 252.33 g/mol, its structure uniquely combines a tert-butyloxycarbonyl (Boc) protecting group, a flexible ethyl linker, and a terminal primary hydroxyl group adjacent to the sulfoximine core.

Molecular Formula C9H20N2O4S
Molecular Weight 252.33
CAS No. 2416234-34-7
Cat. No. B2631632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate
CAS2416234-34-7
Molecular FormulaC9H20N2O4S
Molecular Weight252.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCS(=N)(=O)CCO
InChIInChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13)
InChIKeyYZOBTFZBZFVEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate (CAS 2416234-34-7): A Boc-Protected Sulfoximine Building Block for Medicinal Chemistry


tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate (CAS 2416234-34-7) is a specialized organosulfur compound classified as an N-Boc-protected sulfonimidoyl (sulfoximine) ethyl carbamate [1]. With a molecular formula of C9H20N2O4S and a molecular weight of 252.33 g/mol, its structure uniquely combines a tert-butyloxycarbonyl (Boc) protecting group, a flexible ethyl linker, and a terminal primary hydroxyl group adjacent to the sulfoximine core [1]. This configuration imparts a distinct set of computed physicochemical properties, including a topological polar surface area (TPSA) of 108 Ų and an XLogP3-AA of 0.9, positioning it as a versatile intermediate for synthesizing bioactive molecules where controlled lipophilicity and hydrogen-bonding capacity are critical [1].

Why Generic Substitution Fails: Physicochemical Differentiation of tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate from Common Analogs


The sulfoximine group in this compound is not a simple bioisostere for sulfonamides or sulfones; it introduces unique stereoelectronic properties, such as a basic nitrogen and increased hydrogen-bonding capacity, which fundamentally alter molecular recognition and physicochemical profiles [1]. Within the class of sulfonimidoyl carbamates, substituting the S-substituent from a simple methyl group to a 2-hydroxyethyl group—as in the target compound—creates quantifiable differences in lipophilicity, polar surface area, and hydrogen-bond donor/acceptor counts [1]. These changes are not additive but multiplicative in the context of drug-likeness, impacting solubility, permeability, and off-target binding. A direct swap with a methyl or phenyl analog is therefore not a neutral replacement; it represents a significant decision point in lead optimization that must be justified by comparative data. The quantitative dimensions below establish the evidentiary basis for this selection.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate


Reduced Lipophilicity (XLogP3-AA) versus Methyl Analog

The target compound possesses a computed XLogP3-AA of 0.9, which is approximately 0.6 log units lower than the predicted value for its closest methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate, due to the replacement of the hydrophobic -CH3 with a hydrophilic -CH2OH group [1]. This reduction in lipophilicity is a quantifiable advantage when a research program demands improved aqueous solubility and a lower non-specific binding risk, as predicted by the 'Lipophilic Efficiency' paradigm [2].

Lipophilicity Lead Optimization ADME Prediction

Elevated Topological Polar Surface Area (TPSA) versus Methyl Analog

The target compound exhibits a calculated TPSA of 108 Ų, which is approximately 20 Ų larger than the predicted TPSA for the methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate (estimated TPSA ~88 Ų) [1]. This increase is directly attributable to the additional oxygen atom in the hydroxyethyl side chain. In the context of Veber's rules, this increase in polarity could reduce passive membrane permeability, a critical go/no-go parameter for oral bioavailability, making the hydroxyl variant more suitable for parenteral or topical applications where high polarity is beneficial [2].

Polar Surface Area Permeability Oral Bioavailability

Increased Hydrogen Bond Donor Count versus Methyl Analog

The target compound contains 3 hydrogen bond donors (HBDs), contrasted with 2 HBDs for the methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate, which lacks the terminal hydroxyl proton [1]. This additional HBD is a direct consequence of the hydroxyethyl group. In structure-activity relationship (SAR) studies, increasing HBD count is known to enhance aqueous solubility and can engage in critical hydrogen bonds with biological targets, provided desolvation penalties are compensated by binding energy [2].

Hydrogen Bonding Solvation Target Binding

Increased Hydrogen Bond Acceptor Count versus Methyl Analog

The target compound possesses 5 hydrogen bond acceptors (HBAs), whereas the methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate, contains only 4 HBAs [1]. The additional oxygen atom from the hydroxyl group functions as an HBA, increasing the compound's overall solvation capacity [1]. This quantitative difference is critical for aqueous solubility and can influence the compound's metabolic pathway by providing an additional site for phase II conjugation reactions.

Solubility Pharmacokinetics Ligand Binding

Synthetic Utility: Orthogonal Protection and Functional Group Handles

The compound's structure provides two orthogonal functional handles for selective deprotection and further chemistry: the acid-labile Boc group (removable via TFA) and the primary hydroxyl group [1]. In contrast, the methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate, offers only the Boc group as a reactive handle. The presence of the hydroxyl group is a quantifiable synthetic advantage, enabling bioconjugation via ester or ether linkages, or allowing the molecule to serve as a core building block for more complex architectures like PROTACs (proteolysis-targeting chimeras) where a linker attachment point is required [2].

Synthesis Linker Chemistry PROTACs

Best Research and Industrial Application Scenarios for tert-Butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate


Lead Optimization for Solubility-Limited Sulfoximine Drug Candidates

When a sulfoximine-based lead series demonstrates potent target engagement but poor aqueous solubility (e.g., kinetic solubility < 10 µM), the procurement of the hydroxyethyl variant (XLogP3-AA = 0.9, TPSA = 108 Ų) over the methyl analog (predicted XLogP3-AA ~1.5, TPSA ~88 Ų) is a data-driven decision [1]. The reduced lipophilicity and increased polar surface area directly address solubility bottlenecks, potentially improving formulation options and oral exposure without additional structural modifications.

PROTAC Linker Attachment and Bioconjugation Research

The terminal primary hydroxyl group distinguishes this compound as a key intermediate for bioconjugation [1]. In PROTAC or antibody-drug conjugate (ADC) research, the hydroxyl serves as an attachment point for PEG spacers or self-immolative linkers. This eliminates the need for a separate alcohol-introduction step, accelerating the synthesis of degrader molecules where a precise orientation and linker length are critical for ternary complex formation.

Structure-Activity Relationship (SAR) Studies on HBD/HBA Contribution

For target families where a key hydrogen bond mediates potency (e.g., kinase hinge binding, protease active sites), this compound (3 HBD, 5 HBA) provides a quantifiable probe versus the methyl analog (2 HBD, 4 HBA) [1]. Using both in parallel in a biochemical assay allows medicinal chemists to deconvolute the energetic contribution of a single water-mediated hydrogen bond, validating a binding hypothesis with concrete IC50 or Kd data.

Design of Metabolically Labile or Soluble Prodrugs

The Boc group and hydroxyl handle enable two distinct points for promoiety attachment. Researchers can couple a phosphate or ester prodrug moiety to the hydroxyl to enhance solubility or target delivery, while the Boc group remains intact for later unmasking [1]. This orthogonal protection strategy is highly valued in prodrug design programs where stepwise, controlled activation is required.

Quote Request

Request a Quote for Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.